molecular formula C12H16O4 B1309702 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid CAS No. 879053-49-3

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid

Cat. No.: B1309702
CAS No.: 879053-49-3
M. Wt: 224.25 g/mol
InChI Key: MEJXHSLFFRKQGX-UHFFFAOYSA-N
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Description

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a butyric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 4-(benzyloxy)-3,5-dimethoxybenzoylacetic acid methyl ester with sulfuryl chloride in acetic acid at room temperature, followed by hydrolysis of the resulting keto ester by refluxing in hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group in the butyric acid chain can be reduced to an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Nitrophenylboronic acid

Uniqueness

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the butyric acid chain, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJXHSLFFRKQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CCC(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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